molecular formula C12H13N3 B2719759 Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 227018-13-5

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No.: B2719759
CAS No.: 227018-13-5
M. Wt: 199.257
InChI Key: HTIBRCUBBWLXNE-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine (CAS: MFCD02656618) is a bis-pyridylmethylamine derivative with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol. Structurally, it consists of a central amine group linked to two pyridylmethyl moieties at the 3- and 4-positions of the pyridine rings . The compound is listed in supplier catalogs (e.g., MolPort, ZINC) as a building block for organic synthesis, particularly in pharmaceutical and ligand design contexts.

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-12(9-14-5-1)10-15-8-11-3-6-13-7-4-11/h1-7,9,15H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBRCUBBWLXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of pyridine-4-carboxaldehyde with pyridine-3-methylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine has been explored for its medicinal properties, particularly in the development of therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Key Findings :

  • The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly through its ability to modulate kinase activity .
  • Studies have indicated that derivatives of this compound can exhibit antimicrobial properties, making them suitable for further exploration in treating infections .

Biological Studies

The compound's structural characteristics enable it to interact with various biological systems:

Biological Activities :

  • Antimicrobial Activity : Research has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : In vitro studies have shown that the compound can inhibit the growth of multidrug-resistant cancer cell lines .

Materials Science

In materials science, this compound is utilized to enhance the properties of polymers and other materials:

Applications :

  • The compound can be incorporated into polymer matrices to improve conductivity and mechanical stability .
  • It serves as a building block for synthesizing advanced materials with unique electronic properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryEnzyme inhibitors for cancer treatmentEffective against multidrug-resistant cells
Biological StudiesAntimicrobial agentsActive against S. aureus and E. coli
Materials ScienceEnhancing polymer propertiesImproved conductivity and stability

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyridin derivatives in inhibiting aurora kinases, which are crucial in cancer cell division. The study found that modifications to the pyridine structure could enhance selectivity and potency against resistant cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyridine derivatives demonstrated significant antibacterial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy, revealing promising results that warrant further investigation into clinical applications .

Mechanism of Action

The mechanism of action of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine with structurally related compounds, focusing on molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Approach Key Properties/Applications
This compound C₁₂H₁₃N₃ 199.26 Two pyridylmethyl groups (3- and 4-positions) Likely via alkylation or reductive amination (not detailed in evidence) Supplier-listed intermediate; potential ligand or pharmaceutical precursor .
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₄H₁₅FN₂O 246.29 Fluorobenzyl and pyridin-4-ylmethyl groups; enhanced lipophilicity Commercial availability (Parchem); synthesis unspecified Fluorine and methoxy groups may enhance bioavailability; used in drug discovery .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 214.28 Pyrazole core linked to pyridin-3-yl and cyclopropylamine Copper-catalyzed coupling (Cs₂CO₃, CuBr); 17.9% yield Low yield highlights synthetic challenges; potential kinase inhibitor intermediate .
6-[2-[5-[2-(Dimethylamino)ethyl]pyridin-3-yl]ethyl]-4-methyl-pyridin-2-amine C₁₇H₂₄N₄ 284.40 Dimethylaminoethyl side chain and pyridinyl groups; tertiary amine HRMS-confirmed structure; synthesis not detailed Structural complexity suggests use in bioactive molecules or coordination chemistry .
4-(3-Pyridinyl)-2-aminopyrimidine C₉H₉N₅ 187.20 Pyrimidine-amine core with pyridinyl substituent Supplier-listed (e.g., ChemScene); synthesis unspecified Common scaffold in kinase inhibitors (e.g., EGFR or JAK inhibitors) .

Key Structural and Functional Comparisons

Backbone Diversity: The target compound features a flexible bis-pyridylmethylamine backbone, enabling diverse coordination modes. In contrast, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine incorporates a rigid pyrazole ring, which may restrict conformational flexibility but enhance binding specificity . 4-(3-Pyridinyl)-2-aminopyrimidine replaces one pyridine with a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity .

Synthetic Challenges :

  • The low yield (17.9%) in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine underscores difficulties in coupling reactions involving heterocycles .
  • Fluorinated analogs like (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine are commercially available, suggesting standardized routes for introducing halogens .

Applications: this compound’s dual pyridine groups make it a candidate for metal-organic frameworks (MOFs) or enzyme inhibitors. 4-(3-Pyridinyl)-2-aminopyrimidine is prevalent in kinase inhibitor research due to pyrimidine’s role in mimicking ATP .

Research Findings and Gaps

  • Structural Data : While the Cambridge Structural Database (CSD) contains >500,000 entries, specific crystallographic data for this compound are absent in the provided evidence, highlighting a need for further characterization .

Biological Activity

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine, also known as 4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine, is an organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features two pyridine rings connected by a methylamine linkage, which allows for diverse interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N2_2 with a molecular weight of 199.25 g/mol. The compound's structure is characterized by:

  • Two Pyridine Rings : These rings contribute to the compound's ability to interact with various biological molecules.
  • Methylamine Linkage : This functional group enhances solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research. It acts by inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells. This mechanism leads to cell cycle arrest and apoptosis in tumor cells. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, including colon carcinoma .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes involved in cancer progression, modulating their activity.
  • Receptor Interaction : It may interact with receptors that play roles in cell signaling pathways, influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

Another study evaluated the compound's effects on HCT116 human colon carcinoma cells. The results showed a GI50 value of 2.30 µM, demonstrating potent antiproliferative activity. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting tubulin dynamics .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Common methods include:

  • Condensation Reactions : Combining pyridine derivatives with amines under acidic or basic conditions.
  • Reduction Reactions : Reducing intermediates to obtain the final amine product.

Comparative Analysis

Compound NameBiological ActivityMIC/IC50 ValuesReference
Pyridin-4-ylmethyl-pyridin-3-ylmethyl-aminesAntimicrobial & AnticancerMIC: 50 µg/mL; GI50: 2.30 µM
Similar Pyridine DerivativesVariesVaries

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